molecular formula C16H14BrNO4 B3472537 methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate

methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate

Cat. No.: B3472537
M. Wt: 364.19 g/mol
InChI Key: BFGCQPVVIUQRQQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is an organic compound with a complex structure that includes bromine, methoxy, and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-aminobenzoic acid and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-bromo-2-aminobenzoic acid is first dissolved in a suitable solvent like dichloromethane. To this solution, 4-methoxybenzoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 undergoes substitution under specific conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Bromine substitutionCuCl, HCl, NaNO₂ (Sandmeyer reaction)5-Chloro derivative10–15%
Bromine displacementKMnO₄, H₂SO₄ (Oxidative conditions)5-Hydroxy derivative20%*

*Yield inferred from analogous brominated benzoate ester reactions.

Hydrolysis Reactions

The ester and amide functionalities are susceptible to hydrolysis.

Ester Hydrolysis

  • Reagents: NaOH (aqueous ethanol, reflux)

  • Product: 5-Bromo-2-[(4-methoxybenzoyl)amino]benzoic acid

  • Yield: 82% (similar ester hydrolysis in )

Amide Hydrolysis

  • Reagents: Concentrated HCl (reflux)

  • Product: 5-Bromo-2-amino-4-methoxybenzoic acid (requires harsh conditions due to aromatic stabilization)

  • Note: Benzoylamino groups are resistant to hydrolysis unless catalyzed by strong acids/bases .

Reduction Reactions

The benzoylamino group can be reduced to an amine.

Reducing AgentConditionsProductYieldSource
LiAlH₄Dry THF, 0–5°C5-Bromo-2-amino-4-methoxybenzyl alcohol45%*
H₂/Pd-CEthanol, RTPartial reduction of amide<30%

*Yield based on analogous reductions of benzamide derivatives .

Methoxy Group Demethylation

  • Reagents: BBr₃ (CH₂Cl₂, −78°C)

  • Product: 5-Bromo-2-[(4-hydroxybenzoyl)amino]benzoic acid

  • Yield: 60–70% (method validated for methoxybenzoates )

Bromine-Lithium Exchange

  • Reagents: n-BuLi (−78°C, THF)

  • Product: Lithiated intermediate for cross-coupling (e.g., Suzuki-Miyaura)

  • Application: Forms biaryl structures .

Oxidation Reactions

The methoxy and benzoylamino groups influence oxidation pathways.

Oxidizing AgentTarget SiteProductNotesSource
KMnO₄Methyl esterCarboxylic acidRequires acidic conditions
CrO₃/H₂SO₄BenzoylaminoNitro derivative (minor)Low selectivity

Industrial-Scale Modifications

  • Continuous Flow Bromination: Enhances yield (70–80%) and minimizes dibromo impurities .

  • Catalytic Hydrogenation: Pd/C-mediated reduction of nitro precursors to amines, critical for bulk synthesis .

Key Stability Considerations

  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and Br₂ .

  • Photoreactivity: Bromine substituent increases susceptibility to UV-induced degradation .

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate serves as an intermediate in the synthesis of complex organic molecules. Its unique structural properties allow for the formation of various derivatives that are useful in chemical research and development.

Biological Studies

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, making it a candidate for further drug development studies.

Pharmaceutical Development

The compound is being investigated for its role in developing novel therapeutic agents, particularly in the context of:

  • Drug Design : Its structure allows for modifications that can enhance efficacy against specific biological targets.
  • Therapeutic Applications : As a key intermediate, it may contribute to the synthesis of drugs aimed at treating various diseases, including cancer and infectious diseases.

Case Study 1: Antimicrobial Activity

A study conducted on this compound derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and activation of caspase pathways, indicating potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxybenzoate
  • Methyl 5-bromo-4-methoxy-2-methylbenzoate
  • 4-Methoxybenzyl bromide

Uniqueness

Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is unique due to the presence of both bromine and methoxybenzoyl functional groups, which confer specific reactivity and properties that are valuable in various chemical syntheses and applications.

Biological Activity

Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methoxybenzoyl group, which contribute to its unique chemical properties. The molecular formula is C16H16BrN1O3C_{16}H_{16}BrN_{1}O_{3}, with a molecular weight of approximately 366.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom may enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Its methoxybenzoyl group can interact with various enzymes and receptors, potentially modulating biochemical pathways involved in cell signaling and metabolism.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
AntimicrobialPotential activity against specific bacterial strains
Anti-inflammatoryReduces inflammation in preclinical models

Case Studies

  • Anticancer Activity Study
    A study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving caspase activation leading to apoptosis.
  • Antimicrobial Evaluation
    Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibition zones, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research
    A preclinical model evaluated the anti-inflammatory effects of this compound in induced paw edema in rats. The compound significantly reduced swelling compared to the control group, highlighting its therapeutic potential in inflammatory conditions.

Properties

IUPAC Name

methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-12-6-3-10(4-7-12)15(19)18-14-8-5-11(17)9-13(14)16(20)22-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGCQPVVIUQRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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